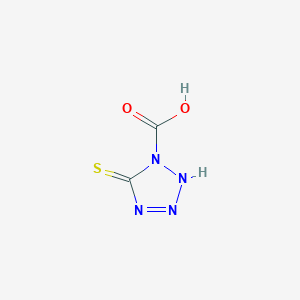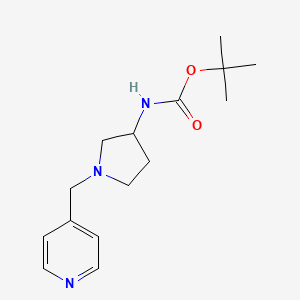
Tert-butyl (1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C15H24N2O2 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine and pyridine derivatives.
Reaction Steps:
Industrial Production Methods:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry:
Material Science: It is explored for its potential use in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of tert-butyl (1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
- Tert-butyl (pyrrolidin-3-ylmethyl)carbamate
- Tert-butyl (1-(pyridin-4-ylmethyl)piperidin-4-yl)carbamate
- Tert-butyl (1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
Comparison:
- Structural Differences: While these compounds share a tert-butyl carbamate group, they differ in the substituents on the pyrrolidine or pyridine rings.
- Chemical Properties: The presence of different substituents affects their reactivity and interaction with other molecules.
- Applications: Each compound has unique applications based on its specific chemical structure, making tert-butyl (1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)carbamate distinct in its potential uses.
特性
IUPAC Name |
tert-butyl N-[1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-9-18(11-13)10-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXINULUCAENHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
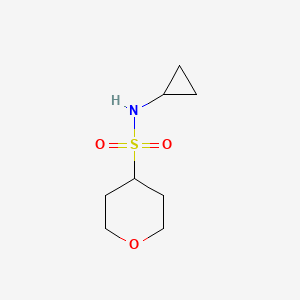
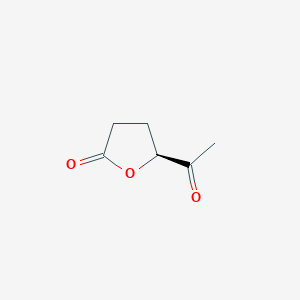
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)
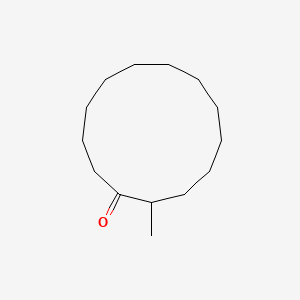
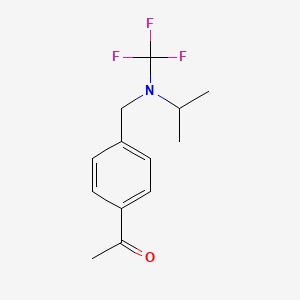
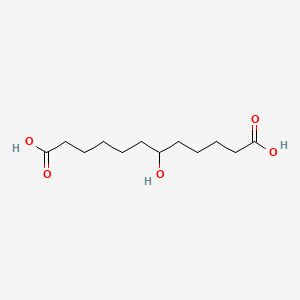
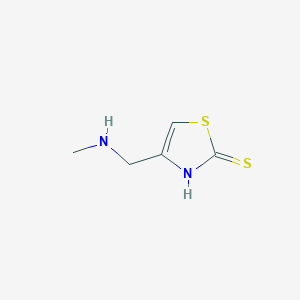
![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
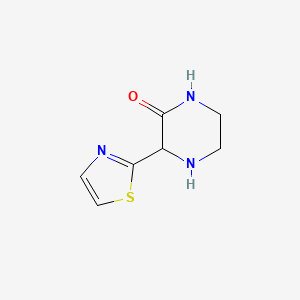
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
